![molecular formula C16H17NO6 B2592765 Methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate CAS No. 1206102-08-0](/img/structure/B2592765.png)
Methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate is a useful research compound. Its molecular formula is C16H17NO6 and its molecular weight is 319.313. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Calcium-Channel Antagonist Activity
Methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate falls under the class of 1,4-dihydropyridines, which sometimes exhibit calcium modulatory properties. This compound, specifically, may have potential applications as a calcium-channel antagonist. The 1,4-dihydropyridine ring in such structures often adopts a planar conformation, influencing its interaction with calcium channels (Linden, Şafak, Şimşek, & Gündüz, 2011).
Hydrogen-Bonded Assembly in Various Dimensions
In a related study, similar benzazepine derivatives in a reaction pathway leading to benzazepine carboxylic acid were found to form hydrogen-bonded assemblies in multiple dimensions. This indicates that compounds similar to this compound could be crucial in forming complex molecular structures, potentially useful in various scientific applications, particularly in material science and molecular engineering (Guerrero, Sanabria, Palma, Cobo, & Glidewell, 2014).
Electrochemical Behavior in Aprotic Media
Another study explored the electrochemical behavior of dihydropyridines and tetrahydrobipyridines in aprotic media. These compounds, including this compound, can undergo oxidation and reduction processes. Such electrochemical properties are significant for applications in electrochemistry and battery technology (Trazza, Andruzzi, & Carelli, 1982).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
The palladium-catalyzed oxidative carbonylation of 4-yn-1-ones, including similar compounds, resulted in the formation of tetrahydrofuran, dioxolane, and dihydropyridinone derivatives. This process is relevant in organic synthesis, particularly in the development of new synthetic methods for heterocyclic compounds (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
properties
IUPAC Name |
methyl 1-(2,2-dihydroxyethyl)-4-oxo-3-phenylmethoxypyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6/c1-22-16(21)14-15(23-10-11-5-3-2-4-6-11)12(18)7-8-17(14)9-13(19)20/h2-8,13,19-20H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVRPJBLLRHDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)C=CN1CC(O)O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.